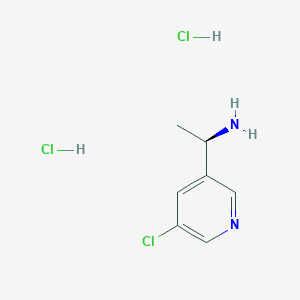
(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
5-Chloropyridine-3-carboxaldehyde: A precursor in the synthesis of the compound.
1-Phenylethylamine: Another amine used in similar synthetic routes.
Uniqueness
®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer. This stereochemistry can influence the compound’s binding affinity and specificity for molecular targets, making it a valuable compound for research and development in various fields.
生物活性
(R)-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride, a chiral compound with a substituted pyridine structure, has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry and pharmacology. Its interactions with neurotransmitter systems and various receptors position it as a promising candidate for therapeutic applications, especially in treating neurological disorders.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 1-position. The hydrochloride form enhances its solubility, facilitating its use in biological studies. Its molecular formula is C8H10ClN2·2HCl, with a molecular weight of approximately 193.07 g/mol.
Research indicates that this compound modulates neurotransmitter systems by interacting with specific receptors and enzymes. The chlorine substitution enhances binding affinity, suggesting roles in enzyme inhibition and receptor modulation. Key mechanisms include:
- Agonistic and Antagonistic Activities : The compound can act as both an agonist and antagonist at various molecular targets, influencing neurotransmitter release and receptor activation.
- Receptor Binding : Studies have shown that it binds to multiple receptors within the central nervous system, potentially affecting pathways related to mood regulation, cognition, and motor control.
Neurotransmitter Modulation
This compound has been shown to influence several neurotransmitter systems:
- Dopaminergic System : It may enhance dopamine signaling, which could be beneficial in treating conditions like Parkinson's disease.
- Serotonergic System : Potential interactions with serotonin receptors suggest implications for mood disorders such as depression and anxiety.
Research Findings
A variety of studies have been conducted to elucidate the biological activity of this compound. Here are some key findings:
| Study Focus | Findings |
|---|---|
| Receptor Interaction | Demonstrated binding affinity to serotonin (5-HT) receptors, indicating potential antidepressant effects . |
| Enzyme Inhibition | Showed inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . |
| Behavioral Studies | Animal models indicate improved cognitive function when administered alongside other neuroactive agents . |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cognitive Enhancement : A study involving rodents demonstrated that this compound improved learning and memory tasks when administered prior to cognitive challenges.
- Anxiety Reduction : In a controlled environment, subjects treated with the compound exhibited reduced anxiety-like behaviors compared to control groups.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (S)-1-(5-Fluoropyridin-3-yl)ethanamine | 118992826 | Contains fluorine instead of chlorine; may affect receptor selectivity . |
| (R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride | 54812-56-5 | Chlorine at the 4-position may influence receptor selectivity differently than at the 5-position . |
| 1-(6-Chloropyridin-2-yl)ethanamine | 1234567 | Different substitution pattern on the pyridine ring may lead to distinct pharmacological profiles . |
特性
分子式 |
C7H11Cl3N2 |
|---|---|
分子量 |
229.5 g/mol |
IUPAC名 |
(1R)-1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
InChIキー |
JZFWHONHFXUHCN-ZJIMSODOSA-N |
異性体SMILES |
C[C@H](C1=CC(=CN=C1)Cl)N.Cl.Cl |
正規SMILES |
CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















